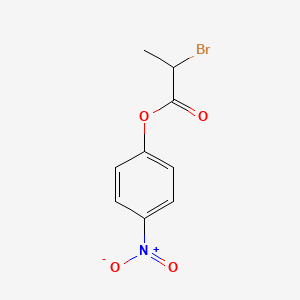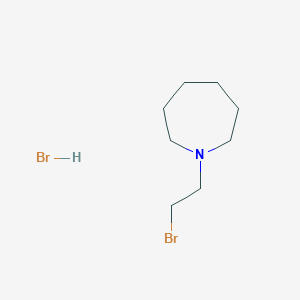
4-Nitrophenyl 2-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-bromopropanoate is a chemical compound with the molecular formula C9H8BrNO4 . It is an electrophile which accepts a lone pair of electrons from one of the nitrogen atoms in the polyazamacrocycle .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of nanostructured materials as catalysts for reduction reactions . The catalytic reduction of 4-nitrophenol (4-NP) has been explored by many researchers . The synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed .Molecular Structure Analysis
The molecular structure of this compound is characterized by its elemental composition and spectroscopic data . Detailed structural features, bond distances, angles, and torsions for each single compound can be described and comparatively discussed with data for related heterocycles found in the Cambridge Structural Database .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its structure, chemical names, and classification . More detailed information about its properties can be found in databases like PubChem and Sigma-Aldrich .Scientific Research Applications
Versatile Reagent in Synthesis
4-Nitrophenyl 2-bromopropanoate is utilized in the synthesis of complex molecules. For instance, 2,2,3-Tribromopropanal serves as a versatile reagent in the Skraup-Type synthesis of 3-Bromoquinolin-6-ols, starting from 4-nitroanilines. This process demonstrates the compound's role in synthesizing intermediates for further chemical transformations, highlighting its importance in synthetic organic chemistry (Lamberth et al., 2014).
Synthesis of α,β-Unsaturated Ketones
The compound is involved in the synthesis of α,β-unsaturated ketones, acting as an intermediate in electron-transfer chain reactions. This synthesis showcases the utility of this compound in creating chalcone analogues, essential compounds in various chemical and pharmaceutical applications (Curti et al., 2007).
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, this compound acts as a substrate. Research into its reaction kinetics with pyridines in acetonitrile at elevated temperatures provides insights into the mechanisms of nucleophilic substitutions, contributing to the understanding of reaction pathways in organic chemistry (Koh et al., 1999).
Photopolymerization and Optical Storage
A novel approach utilizes nitrophenyl-based compounds for reversible optical storage, where cooperative motion of polar side groups in amorphous polymers is explored. This research highlights the potential of this compound derivatives in developing new materials for optical data storage, demonstrating its versatility beyond traditional chemical synthesis (Meng et al., 1996).
Catalysis and Environmental Applications
The compound's derivatives are explored for catalytic reductions of nitrophenols, indicating its role in environmental chemistry. Such studies are crucial for developing new materials and methods for pollution remediation and sustainable chemistry practices (Gupta et al., 2014).
Mechanism of Action
Future Directions
The future directions in the research of 4-Nitrophenyl 2-bromopropanoate could involve further exploration of its synthesis, particularly in the context of nanostructured materials and their use as catalysts for reduction reactions . Additionally, the development of more efficient and environmentally-friendly methods for the transformation of 4-nitrophenol into 4-aminophenol could be a promising area of research .
properties
IUPAC Name |
(4-nitrophenyl) 2-bromopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVOFTZGZYJDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56985-87-6 |
Source


|
| Record name | 4-nitrophenyl 2-bromopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2664288.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2664289.png)
![7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2664292.png)
![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)


![ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2664300.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2664302.png)
![(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664304.png)




